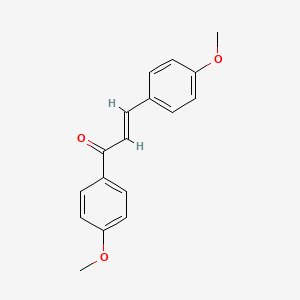
pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “pyrimidine-2-thiol” is known as Mitomycin C. Mitomycin C is an antibiotic that acts as a double-stranded DNA alkylating agent. It is derived from the bacterium Streptomyces lavendulae and is known for its potent antitumor properties. Mitomycin C is used in various medical and scientific applications due to its ability to inhibit DNA synthesis and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitomycin C is typically isolated from the fermentation broth of Streptomyces lavendulae. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of Mitomycin C involves large-scale fermentation of Streptomyces lavendulae. The fermentation broth is subjected to extraction and purification processes to isolate Mitomycin C. The purified compound is then formulated into various pharmaceutical preparations for clinical use.
Chemical Reactions Analysis
Types of Reactions
Mitomycin C undergoes several types of chemical reactions, including:
Reduction: Mitomycin C can be reduced to form reactive intermediates that can alkylate DNA.
Oxidation: The compound can also undergo oxidation reactions, leading to the formation of different products.
Substitution: Mitomycin C can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Reducing Agents: Reductive activation of Mitomycin C can be achieved using agents such as NAD(P)H:quinone oxidoreductase or NADH cytochrome c reductase.
Oxidizing Agents: Various oxidizing agents can be used to oxidize Mitomycin C under controlled conditions.
Major Products Formed
The major products formed from the reactions of Mitomycin C include DNA adducts, which result from the alkylation of DNA. These adducts inhibit DNA synthesis and lead to cell death.
Scientific Research Applications
Mitomycin C has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Used as an antitumor agent in cancer therapy. It is particularly effective in treating certain types of cancers, such as gastrointestinal and bladder cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Mitomycin C exerts its effects by covalently crosslinking DNA, which inhibits DNA synthesis and cell proliferation. The compound undergoes reductive activation to form reactive intermediates that alkylate DNA. This alkylation leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets of Mitomycin C include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Mitomycin C is unique compared to other similar compounds due to its potent DNA alkylating properties and its ability to form crosslinks in DNA. Similar compounds include:
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based compound that forms DNA crosslinks and inhibits DNA synthesis.
Bleomycin: An antibiotic that induces DNA strand breaks through the generation of free radicals.
Mitomycin C stands out due to its specific mechanism of action involving reductive activation and DNA crosslinking, which makes it highly effective in certain cancer treatments.
Properties
IUPAC Name |
pyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCQSNAFLVXVAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














